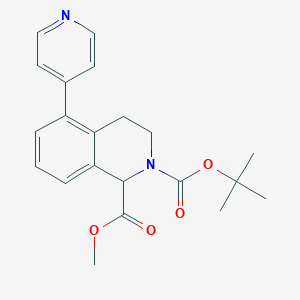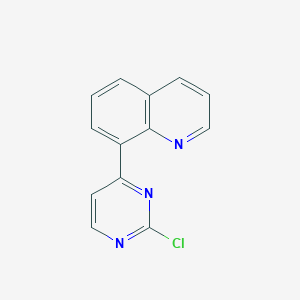
2-Chloro-4-(quinolin-8-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(2-chloropyrimidin-4-yl)quinoline is a heterocyclic compound that combines a quinoline ring with a chloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2-chloropyrimidin-4-yl)quinoline typically involves the reaction of 2-chloropyrimidine with a quinoline derivative. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-chloropyrimidine is reacted with a boronic acid derivative of quinoline in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of 8-(2-chloropyrimidin-4-yl)quinoline may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
8-(2-chloropyrimidin-4-yl)quinoline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions, leading to the formation of quinoline N-oxides or reduced quinoline derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidine derivatives.
Oxidation and Reduction: Products include quinoline N-oxides and reduced quinoline derivatives.
Scientific Research Applications
8-(2-chloropyrimidin-4-yl)quinoline has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures.
Materials Science: It is used in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 8-(2-chloropyrimidin-4-yl)quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. For example, it can inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. The molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
8-(2-chloropyrimidin-4-yl)quinoline: Combines a quinoline ring with a chloropyrimidine moiety.
8-(2-chloropyrimidin-4-yl)isoquinoline: Similar structure but with an isoquinoline ring instead of a quinoline ring.
8-(2-chloropyrimidin-4-yl)quinazoline: Contains a quinazoline ring instead of a quinoline ring.
Uniqueness
8-(2-chloropyrimidin-4-yl)quinoline is unique due to its specific combination of a quinoline ring and a chloropyrimidine moiety, which imparts distinct chemical and biological properties. This combination allows for versatile modifications and applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H8ClN3 |
|---|---|
Molecular Weight |
241.67 g/mol |
IUPAC Name |
8-(2-chloropyrimidin-4-yl)quinoline |
InChI |
InChI=1S/C13H8ClN3/c14-13-16-8-6-11(17-13)10-5-1-3-9-4-2-7-15-12(9)10/h1-8H |
InChI Key |
XEMANLABGFKWSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=NC(=NC=C3)Cl)N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)
![[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid](/img/structure/B13868029.png)

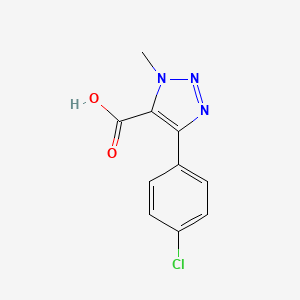
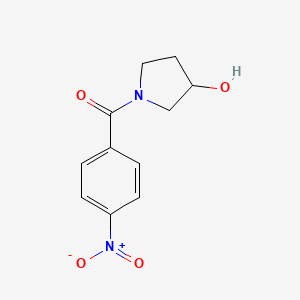
![[4-[1-Hydroxy-2-(methylamino)ethyl]phenyl] acetate](/img/structure/B13868039.png)
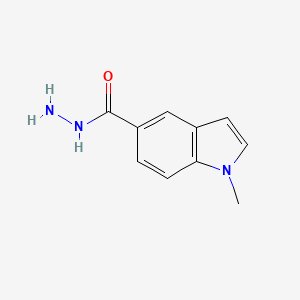
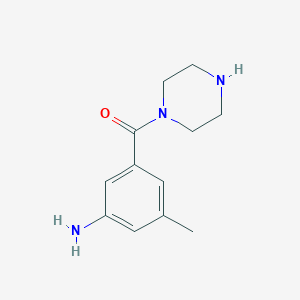

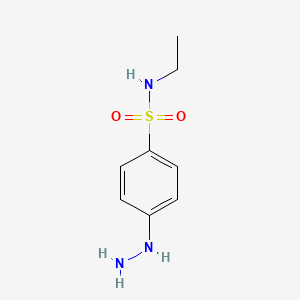
![N-[(3,4-dichlorophenyl)methyl]-N-methylpyrrolidin-3-amine](/img/structure/B13868068.png)
![2-[2-(1H-pyrazol-5-yl)-1,3-thiazol-4-yl]ethanamine](/img/structure/B13868071.png)
